molecular formula C47H82O2 B12644369 Stigmasterol 3-stearate CAS No. 23838-16-6

Stigmasterol 3-stearate

Cat. No.: B12644369
CAS No.: 23838-16-6
M. Wt: 679.2 g/mol
InChI Key: OCCJRXYEZCKHHI-DZTXZVRESA-N
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Description

Stigmasterol 3-stearate is a phytosterol ester derived from stigmasterol and stearic acid. Phytosterols are plant-derived sterols that are structurally similar to cholesterol. Stigmasterol, in particular, is found in various plant sources such as soybeans, vegetables, and medicinal herbs. The esterification of stigmasterol with stearic acid results in this compound, which combines the beneficial properties of both compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterol 3-stearate can be synthesized through chemical esterification. The process involves the reaction of stigmasterol with stearic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps to isolate the desired product. The purity of the final product is ensured through quality control measures, including spectroscopic analysis and chromatography .

Chemical Reactions Analysis

Types of Reactions

Stigmasterol 3-stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stigmasterol 3-stearate has diverse applications in scientific research:

Mechanism of Action

Stigmasterol 3-stearate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stigmasterol 3-stearate is unique due to its combined properties of stigmasterol and stearic acid, offering benefits such as enhanced stability and bioavailability. Its specific ester structure also allows for targeted applications in various fields, making it a versatile compound for research and industrial use .

Properties

CAS No.

23838-16-6

Molecular Formula

C47H82O2

Molecular Weight

679.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

OCCJRXYEZCKHHI-DZTXZVRESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C

Origin of Product

United States

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